molecular formula C25H11F6N5O4S4 B2802654 N2,N6-bis(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)pyridine-2,6-dicarboxamide CAS No. 392325-20-1

N2,N6-bis(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)pyridine-2,6-dicarboxamide

Cat. No. B2802654
CAS RN: 392325-20-1
M. Wt: 687.62
InChI Key: SQOUJDKDVQTNGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N6-bis(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)pyridine-2,6-dicarboxamide is a useful research compound. Its molecular formula is C25H11F6N5O4S4 and its molecular weight is 687.62. The purity is usually 95%.
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Scientific Research Applications

Metal Complexes and Coordination Chemistry

Research on compounds structurally related to N2,N6-bis(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)pyridine-2,6-dicarboxamide has shown significant interest in metal complex formation and its implications in coordination chemistry. For example, iron(II) and nickel(II) complexes of similar ligands have been synthesized, revealing insights into magnetic, spectral, and structural characteristics. These complexes exhibited thermally induced spin-transitions and provided a foundation for understanding ligand field strengths and coordination behavior in metal complexes (Baker & Goodwin, 1986).

Antimicrobial Activity

Studies have been conducted on the synthesis, characterization, and antimicrobial application of ligands closely related to the compound and their metal complexes with Cu(II), Ni(II), and Fe(III). These complexes demonstrated moderate antimicrobial activity against bacterial strains, showcasing the potential for these compounds in biomedical applications (Kumar et al., 2020).

Environmental Remediation

The synthesis of novel magnetic nanoadsorbents based on similar thiazole derivatives for the removal of heavy metals from industrial wastes highlights the environmental applications of these compounds. The research focused on the efficient removal of Zn2+ and Cd2+ ions, indicating the compound's potential in addressing environmental pollution challenges (Zargoosh et al., 2015).

Catalytic Applications

Research into the catalytic oxidation of organic compounds using ruthenium complexes based on pyridine and related ligands demonstrates the versatility of these compounds in facilitating chemical transformations. Such studies contribute to the development of efficient and selective catalysts for organic synthesis (Liu et al., 2017).

Synthesis and Characterization

Several studies have focused on the synthesis and detailed characterization of compounds structurally akin to this compound. These works often explore innovative synthetic routes, reactivity, and the potential for further functionalization, laying the groundwork for future applications in various fields (Molnar, Komar, & Jerković, 2022).

properties

IUPAC Name

2-N,6-N-bis[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H11F6N5O4S4/c26-24(27,28)18(37)16-14(12-6-2-8-41-12)33-22(43-16)35-20(39)10-4-1-5-11(32-10)21(40)36-23-34-15(13-7-3-9-42-13)17(44-23)19(38)25(29,30)31/h1-9H,(H,33,35,39)(H,34,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOUJDKDVQTNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3)C(=O)NC4=NC(=C(S4)C(=O)C(F)(F)F)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H11F6N5O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.